Cas no 866340-45-6 (1-(3-chlorophenyl)methyl-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one)

1-(3-chlorophenyl)methyl-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one structure
866340-45-6 structure
Product name:1-(3-chlorophenyl)methyl-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one
CAS No:866340-45-6
MF:C25H22ClNO5S
Molecular Weight:483.963884830475
CID:6430387
PubChem ID:2135105

1-(3-chlorophenyl)methyl-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one 化学的及び物理的性質

名前と識別子

    • 1-(3-chlorophenyl)methyl-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one
    • 1-(3-chlorobenzyl)-3-((4-ethoxyphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one
    • 1-[(3-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one
    • 1-[(3-chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one
    • 866340-45-6
    • F1602-0160
    • AKOS001838961
    • インチ: 1S/C25H22ClNO5S/c1-3-32-19-7-10-21(11-8-19)33(29,30)24-16-27(15-17-5-4-6-18(26)13-17)23-12-9-20(31-2)14-22(23)25(24)28/h4-14,16H,3,15H2,1-2H3
    • InChIKey: ZFPUYRZFQNUYSE-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=CC(Cl)=C2)C2=C(C=C(OC)C=C2)C(=O)C(S(C2=CC=C(OCC)C=C2)(=O)=O)=C1

計算された属性

  • 精确分子量: 483.0907217g/mol
  • 同位素质量: 483.0907217g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 33
  • 回転可能化学結合数: 7
  • 複雑さ: 817
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 5.1
  • トポロジー分子極性表面積: 81.3Ų

1-(3-chlorophenyl)methyl-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1602-0160-4mg
1-[(3-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one
866340-45-6 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1602-0160-5μmol
1-[(3-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one
866340-45-6 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1602-0160-20μmol
1-[(3-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one
866340-45-6 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1602-0160-2mg
1-[(3-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one
866340-45-6 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1602-0160-2μmol
1-[(3-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one
866340-45-6 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1602-0160-3mg
1-[(3-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one
866340-45-6 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1602-0160-100mg
1-[(3-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one
866340-45-6 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1602-0160-25mg
1-[(3-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one
866340-45-6 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1602-0160-10mg
1-[(3-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one
866340-45-6 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1602-0160-40mg
1-[(3-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one
866340-45-6 90%+
40mg
$140.0 2023-05-17

1-(3-chlorophenyl)methyl-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one 関連文献

1-(3-chlorophenyl)methyl-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-oneに関する追加情報

Comprehensive Overview of 1-(3-chlorophenyl)methyl-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one (CAS No. 866340-45-6)

1-(3-chlorophenyl)methyl-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one (CAS No. 866340-45-6) is a structurally complex organic compound that has garnered significant attention in pharmaceutical and materials science research. This dihydroquinolin-4-one derivative features a unique combination of functional groups, including a chlorophenyl moiety, an ethoxybenzenesulfonyl group, and a methoxy substituent, which contribute to its diverse physicochemical properties and potential applications. Researchers are particularly interested in its molecular interactions due to the presence of these electron-withdrawing and electron-donating groups, which influence its reactivity and binding affinity in biological systems.

The compound's sulfonyl and quinolinone backbone make it a subject of study in drug discovery, especially in the context of enzyme inhibition and receptor modulation. Recent trends in AI-driven drug design have highlighted the importance of such scaffolds in virtual screening workflows. Computational chemists frequently search for "dihydroquinolinone derivatives" or "sulfonamide-based bioactive compounds" when exploring novel therapeutic agents, placing this molecule in a high-interest category for medicinal chemistry applications.

From a synthetic chemistry perspective, the ethoxybenzenesulfonyl group in CAS 866340-45-6 offers intriguing possibilities for structure-activity relationship (SAR) studies. The compound's methoxy substitution at the 6-position and the chlorophenyl extension create steric and electronic effects that are frequently discussed in organic synthesis forums. These features align with current industry demands for fragment-based drug discovery (FBDD) building blocks, as evidenced by rising search volumes for "modular quinoline synthesis" and "sulfonamide coupling reactions".

Material scientists have also examined 1-(3-chlorophenyl)methyl-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one for its potential in organic electronics. The conjugated quinolinone system, combined with the sulfonyl bridge, shows interesting charge transport properties that could be relevant for optoelectronic devices. This connects with growing public interest in "organic semiconductor materials" and "small molecule electronics", particularly in the context of sustainable technology development.

Analytical characterization of this compound presents specific challenges due to its multifunctional structure. Modern techniques like high-resolution mass spectrometry (HRMS) and multidimensional NMR are essential for confirming its identity, as reflected in frequent searches for "complex heterocycle analysis". The chlorophenyl and ethoxy groups create distinctive spectral patterns that serve as valuable teaching examples in spectral interpretation courses for chemistry students.

Environmental fate studies of 866340-45-6 have become increasingly relevant given the pharmaceutical industry's focus on green chemistry principles. The compound's biodegradability and ecotoxicological profile are subjects of ongoing investigation, coinciding with public concerns about "pharmaceuticals in the environment" and "sustainable drug development". Its sulfonamide component warrants particular attention due to known persistence issues with this class of compounds.

In biochemical research, the dihydroquinolin-4-one core of CAS 866340-45-6 shows structural similarity to several natural product frameworks, sparking interest in "bioinspired synthesis" approaches. The compound's potential as a pharmacophore in kinase inhibitor design has been noted in several patent applications, though its exact biological targets remain proprietary information in many cases. This aligns with current trends in targeted therapy development and personalized medicine.

The commercial availability of 1-(3-chlorophenyl)methyl-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one from specialty chemical suppliers has made it accessible for high-throughput screening campaigns. Its inclusion in various compound libraries reflects the pharmaceutical industry's demand for structurally diverse screening candidates, particularly those with three-dimensional character as opposed to flat aromatic systems.

From a regulatory standpoint, proper handling and documentation of 866340-45-6 is essential given its structural complexity. While not classified as hazardous, its research-grade purity and storage conditions are frequently searched topics among laboratory personnel. The compound's material safety data sheet (MSDS) information is routinely updated to reflect the latest good laboratory practice (GLP) standards.

Future research directions for this compound likely include exploration of its crystal engineering potential and polymorph behavior, given the current emphasis on solid-state chemistry in drug development. The presence of multiple hydrogen bond acceptors in its structure makes it an interesting candidate for co-crystal formation studies, a hot topic in pharmaceutical formulation science.

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